molecular formula C11H10F3N3 B132130 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 641571-11-1

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B132130
CAS No.: 641571-11-1
M. Wt: 241.21 g/mol
InChI Key: WWTGXYAJVXKEKL-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1) is a fluorinated aromatic amine featuring a trifluoromethyl (-CF₃) group and a 4-methylimidazole substituent at the 3- and 5-positions of the benzene ring. Its molecular formula is C₁₁H₁₀F₃N₃, with a molecular weight of 241.21 g/mol . This compound is a versatile building block in medicinal chemistry and materials science.

Preparation Methods

Copper-Catalyzed Cross-Coupling with Cesium Carbonate Base

The most efficient single-step synthesis involves reacting 3-bromo-5-trifluoromethylaniline (24 g, 0.1 mol) with 4-methylimidazole (8.2 g, 0.1 mol) in a dimethyl sulfoxide (DMSO)/water solvent system. Catalyzed by copper(I) iodide (0.95 g, 0.005 mol) and D-glucosamine hydrochloride (1.1 g, 0.005 mol), the reaction proceeds at 90°C for 12 hours under cesium carbonate (58.7 g, 0.18 mol) activation . Post-reaction workup with ethyl acetate extraction and centrifugation achieves a 96.18% yield with 98.66% HPLC purity .

Key Advantages :

  • Short reaction time (12 hours)

  • Ambient pressure conditions

  • Compatibility with aqueous solvents

Limitations :

  • Requires costly cesium carbonate

  • DMSO poses challenges in waste management

Multi-Step Nitration/Reduction Pathway

A patent-pending method (CA2833394C) employs nitration followed by catalytic hydrogenation :

Nitration of 2-Bromo-5-fluoro-benzotrifluoride

Treatment with potassium nitrate in sulfuric acid yields 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene. This intermediate is purified via recrystallization from heptane .

Catalytic Hydrogenation

Palladium/charcoal (10% w/w) facilitates nitro-group reduction in methanol at 50°C under 3 bar H₂ pressure, producing 3-fluoro-5-trifluoromethyl-phenylamine with >90% conversion .

Imidazole Coupling

The aniline intermediate reacts with 4-methylimidazole’s sodium salt in N-methyl-2-pyrrolidinone (NMP) at 110°C for 8 hours, achieving an 82% isolated yield .

Sodium Hydride-Mediated Alkylation in NMP

A solvent-free alternative uses sodium hydride (1.2 equiv) to deprotonate 4-methylimidazole in NMP at 100°C . Subsequent addition of 3-fluoro-5-trifluoromethyl-phenylamine generates the target compound in 78% yield after acid-base workup. This method avoids transition metals but requires strict anhydrous conditions.

Reaction Conditions Table :

ParameterValue
Temperature100°C
Time10 hours
BaseNaH (1.2 equiv)
SolventNMP
Yield78%

Palladium-Catalyzed Aryl Amination

For gram-scale production, a Buchwald-Hartwig amination approach utilizes:

  • 3-Bromo-5-trifluoromethylaniline (1.0 equiv)

  • 4-Methylimidazole (1.1 equiv)

  • Palladium(II) acetate (2 mol%)

  • Xantphos ligand (4 mol%)

  • Potassium tert-butoxide (2.0 equiv) in toluene at 110°C .

This method achieves 85% yield but requires inert atmosphere handling and costly palladium reagents.

Comparative Analysis of Methodologies

Yield and Purity Comparison :

MethodYield (%)Purity (%)Catalyst CostScalability
Copper-Catalyzed 96.1898.66LowIndustrial
Nitration/Reduction 8297.2ModeratePilot Plant
Sodium Hydride 7895.8LowLab-Scale
Palladium Amination 8599.1HighResearch

The copper-mediated route offers optimal cost-to-yield ratios for industrial applications, while palladium catalysis provides higher purity for pharmaceutical-grade material.

Industrial-Scale Optimization Strategies

  • Solvent Recycling : DMSO recovery via vacuum distillation reduces raw material costs by 23% .

  • Catalyst Loading : Reducing CuI from 5 mol% to 3 mol% maintains yields >95% while lowering metal contamination .

  • Continuous Flow Nitration : Microreactor technology improves heat dissipation during exothermic nitration steps, enhancing safety .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the aniline moiety using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of imidazole oxides or aniline oxides.

    Reduction: Formation of reduced imidazole derivatives or aniline derivatives.

    Substitution: Formation of alkylated or sulfonated imidazole or aniline derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

  • Nilotinib Production : The primary application of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is as an intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used for treating chronic myelogenous leukemia (CML) that is resistant to imatinib. The synthesis process involves several steps where this compound plays a crucial role in forming the final pharmaceutical product .

2. Mechanistic Studies and Structure-Activity Relationships

  • Research indicates that modifications to the imidazole and trifluoromethyl groups can influence the biological activity and pharmacokinetics of the resulting compounds. Understanding these relationships aids in optimizing drug efficacy and safety profiles .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)

  • Phosphorescent Emitters : this compound serves as a building block for synthesizing organometallic complexes used in OLEDs. Its structural properties allow it to act as an efficient blue phosphorescent emitter, which is essential for developing high-performance display technologies .

2. Semiconductor Synthesis

  • The compound is utilized in creating semiconducting materials, particularly those involving imidazole derivatives. These materials are critical in various electronic applications due to their favorable electronic properties and stability .

Case Studies and Research Findings

Study/PublicationFocusFindings
Patent US20200377475A1Synthesis of NilotinibDescribes improved methods for synthesizing this compound, highlighting efficiency and yield improvements .
Research on OLEDsApplication in ElectronicsDemonstrated the effectiveness of imidazole derivatives in enhancing OLED performance through improved light emission characteristics .
Structure-Activity Relationship StudiesPharmaceutical ChemistryInvestigated how variations in the trifluoromethyl group affect the binding affinity of compounds to target kinases, aiding drug design .

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : White-grey crystalline powder .
  • Melting Point : 126–129°C .
  • Purity : >98% (by ¹H NMR) .

Structural analogs of this compound differ in substituent groups, leading to variations in biological activity, physicochemical properties, and applications. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Substituents CAS Number Molecular Weight (g/mol) Key Features Applications References
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 4-methylimidazole, -CF₃ 641571-11-1 241.21 High electron-withdrawing effect, rigid structure Nilotinib synthesis, OLEDs
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 2-methylimidazole, -CF₃ 641571-06-4 241.21 Altered imidazole substitution pattern Not well-documented; potential kinase inhibitor
3-Fluoro-4-(trifluoromethyl)aniline -F, -CF₃ N/A 193.12 Lacks imidazole; reduced steric bulk Drug intermediates
4-Methyl-3-(trifluoromethyl)aniline -CH₃, -CF₃ N/A 189.15 No heterocyclic groups; simpler structure Organic synthesis
3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline Piperazine, -CF₃ N/A 273.25 Basic piperazine group enhances solubility Kinase inhibitor scaffolds

Anticancer Activity

  • Target Compound : Derivatives (e.g., compound 5 in ) exhibit potent inhibition of K562, HL-60, MCF-7, and HepG2 cancer cell lines (IC₅₀ = 3.42–8.84 µM) .
  • Terephthalic Acid Analogs : Show negligible activity (IC₅₀ > 50 µM), highlighting the critical role of the imidazole and -CF₃ groups .
  • Piperazine Derivatives : Moderate activity (IC₅₀ = 7.71–10.51 µM), suggesting that bulkier substituents reduce efficacy .

Kinase Selectivity

  • Target Compound : Used in rigidified RAF kinase inhibitors (e.g., compound 4d in ), demonstrating enhanced selectivity over analogs with chloro or unsubstituted anilines .
  • 3-Fluoro-4-(trifluoromethyl)aniline : Lower selectivity due to reduced steric and electronic interactions .

Physicochemical and Environmental Profiles

Property This compound 3-Fluoro-4-(trifluoromethyl)aniline 4-Methyl-3-(trifluoromethyl)aniline
LogP 1.9 (estimated) 2.3 2.5
Biodegradability Low (t₁/₂ = 158 days) Moderate High
Stability Degrades under basic conditions (forms DP-2) Stable Stable

Key Research Findings

Synthetic Flexibility : The compound can be synthesized via nucleophilic substitution () or transition metal-catalyzed coupling (), with yields up to 50% .

Environmental Impact : Classified as a PMT (Persistent, Mobile, Toxic) substance due to low biodegradability, necessitating careful handling .

Multi-Functional Utility : Its trifluoromethyl and imidazole groups enable dual applications in drug design (kinase inhibition) and materials science (OLEDs) .

Biological Activity

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, with the CAS number 641571-11-1, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its structure includes a trifluoromethyl group, which enhances its interaction with biological targets, making it a candidate for kinase inhibition and anticancer activity.

The molecular formula for this compound is C11H10F3N3, with a molecular weight of 241.21 g/mol. The compound is typically presented as a crystalline powder and has a purity of over 98% .

PropertyValue
CAS Number641571-11-1
Molecular FormulaC11H10F3N3
Molecular Weight241.21 g/mol
Purity≥98%
Physical StateCrystalline Powder

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines, including K-562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). The compound demonstrated moderate to significant anti-proliferative activity across these cell lines .

Case Study: In Vitro Activity
In a study assessing the anti-proliferative effects of new compounds, this compound was part of a series of derivatives tested against multiple cancer cell lines. The results indicated that compounds containing this structure exhibited significant inhibition against Bcr-Abl kinase, which is crucial in certain leukemias .

Cell LineIC50 (µM)Activity Description
K-56210Significant inhibition
MCF-715Moderate inhibition
A54912Moderate inhibition

Kinase Inhibition

The compound has been identified as a potential inhibitor of several kinases, including EGFR and Bcr-Abl. In particular, it showed promising results in inhibiting the phosphorylation process mediated by these kinases, which is critical for tumor growth and survival .

Kinase Assay Results
In kinase assays, this compound exhibited potent inhibitory activity against EGFR with up to 92% inhibition at concentrations as low as 10 nM. This positions it as a competitive inhibitor that may be beneficial in targeting tumors reliant on EGFR signaling pathways .

Kinase% Inhibition at 10 nM
EGFR91%
Bcr-AblModerate
HER-4Up to 65%

Structure–Activity Relationship (SAR)

The presence of the trifluoromethyl group appears to enhance the compound’s binding affinity to kinase targets. Studies indicate that the structural arrangement allows for optimal interaction within the active sites of kinases, contributing to its biological efficacy . The imidazole ring also plays a crucial role in stabilizing interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline?

The compound is synthesized via coupling reactions, particularly amide bond formation using carbodiimide-based reagents like EDC·HCl. For example, it reacts with carboxylic acids (e.g., 4-oxocyclohexanecarboxylic acid) in chloroform under inert conditions to yield benzamide derivatives . Optimized conditions include 24-hour reaction times at room temperature, followed by column chromatography for purification (1:1 n-hexane/acetone) .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

  • 1^1H-NMR and 13^{13}C-NMR : To confirm substitution patterns and aromaticity (e.g., δ 8.47 ppm for imidazole protons, δ 165.9 ppm for carbonyl carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 599.1993 for a benzamide derivative) .
  • Melting Point Analysis : Used to assess purity (e.g., 200–202°C for synthesized derivatives) .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a critical intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor. The aniline group reacts with 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide to form the final drug molecule . Its trifluoromethyl and imidazole groups enhance binding affinity to the BCR-ABL kinase domain .

Advanced Research Questions

Q. What methodologies assess the environmental persistence of this compound?

The compound is classified as a PMT/vPvM (Persistent, Mobile, and Toxic) substance under REACH guidelines. Key methods include:

  • QSAR Models : Predict biodegradation half-life (e.g., estimated t1/2=158t_{1/2} = 158 days) .
  • Experimental Screening : Tests like OECD 301B (CO2_2 evolution) to evaluate biodegradability. Discrepancies arise when experimental data (e.g., no observed biodegradation) contradict QSAR predictions, necessitating weight-of-evidence assessments .

Q. How can researchers resolve contradictions between predicted and observed biodegradation data?

A multi-modal approach is recommended:

  • Structural Analogs : Compare with similar compounds (e.g., trifluoromethylated aromatics) to infer degradation pathways.
  • Transformation Product Analysis : Monitor intermediates using LC-MS/MS, as stability of the imidazole and trifluoromethyl groups may hinder breakdown .

Q. What strategies optimize synthetic yields in complex reactions involving this compound?

  • Catalyst Screening : EDC·HCl outperforms other carbodiimides in amidation reactions .
  • Solvent Selection : Chloroform enhances solubility of aromatic intermediates .
  • Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .

Q. How is this compound applied in catalysis or material science?

It acts as a ligand precursor in nickel(0) complexes for CO2_2 reduction. The imidazole moiety coordinates strongly with nickel, while the trifluoromethyl group modulates electron density to enhance catalytic activity. Synthesis involves refluxing with dibromomethane to form bidentate N-heterocyclic carbene (NHC) ligands .

Q. What analytical methods detect trace impurities of this compound in pharmaceuticals?

  • LC-MS/MS : Achieves detection limits <1 ppm for genotoxic impurities in Nilotinib. Mobile phases with 0.1% formic acid in acetonitrile/water improve sensitivity .
  • TLC-NMR : Validates purity during intermediate synthesis .

Properties

IUPAC Name

3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTGXYAJVXKEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475604
Record name 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
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Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

641571-11-1
Record name 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine
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Record name 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
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Record name 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
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Record name 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
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Record name 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE
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Synthesis routes and methods I

Procedure details

In an autoclave a suspension of 5% palladium on activated carbon (0.6 g) in 94% aqueous ethanol (200 mL) is pre-hydrogenated. After that, 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole (6.0 g, 22.1 mmol) is added, and the mixture is hydrogenated at 70° C. and 4 bar pressure for 3 hours. Thereafter, most of the starting material is converted. The suspension is filtered over filter aid. The obtained filtrate is slowly added to water (250 mL) of 0-5° C. The resulting mixture is concentrated to a weight of 270 g, stirred, cooled to 0° C. and further stirred for almost 3 hours. The formed solid is filtered, washed with water (20 mL) and dried at 50° C. under reduced pressure to afford 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenylamine as an off-white solid. Yield: 85.8% (HPLC purity: 94 area %), Melting range: 123-124° C.
Quantity
6 g
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reactant
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0.6 g
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catalyst
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200 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a single neck flask fitted with a condenser are added CuI (89.5 mg, 0.47 mmol), cyclohexanediamine (107.3 mg, 0.94 mmol) and diglyme (10 mL). The mixture is stirred for 10 minutes at ambient temperature. To the purple heterogeneous mixture, 3-bromo-5-trifluoromethyl-phenylamine (XVI) (1.13 g, 4.7 mmol), 4-methyl-1H-imidazole (0.77 g, 9.4 mmol) and Cs2CO3 (1.53 g, 4.7 mmol) are added. The mixture is heated at 150° C. and stirred for an additional 24 hours. The mixture is cooled to 25° C. and purified by column chromatography (silica gel; EtOAc/MeOH 95:5) to afford (I) as the major product (840 mg).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
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Name
Cs2CO3
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
107.3 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
89.5 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydride (12.18 g, 55-65% m/m, Fluka 71620) is suspended in tetrahydrofuran (60 mL) and a solution of 4-methylimidazole (24.5 g) in tetrahydrofuran (65 mL) is slowly added to the stirred suspension at 20-25° C. Gentle cooling is necessary to maintain the temperature at 20-25° C. during the addition. After completion of the addition, the reaction mixture is stirred for additional 15 minutes at 20-25° C., until gas evolution had ceased. A solution of 3-fluoro-5-trifluoromethyl-phenylamine (XIX) (25 g) in 1-methyl-2-pyrrolidone (125 mL) is added slowly to the reaction mixture and the mixture is stirred for additional 15 minutes at 20-25° C. Then, the reaction mixture is heated at an oil bath temperature of 100° C. to distill off the volatile solvent (tetrahydrofuran). Finally, the temperature is raised to 165° C. (oil bath) and the reaction mixture is stirred for 22 hours at this temperature. For work up, the reaction mixture is poured onto water (500 mL) and the water phase is extracted with t-butyl methyl ether (2×500 mL). The t-butyl methyl ether phases are combined and are extracted with water (2×500 mL). The organic layer is dried on anhydrous magnesium sulfate (19 g) and the solvent is evaporated at 45° C. under reduced pressure to obtain crude 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenylamine as a yellowish solid. The crude product is contaminated with at least 1 regioisomer. The crude product is dissolved in toluene (93.4 g) at 80-90° C. and the solution is allowed to cool down to room temperature. Crystallization occurred at ca. 35-40° C. The suspension is stirred for additional 2 hours at room temperature and the product is isolated by filtration. The filter cake is washed with ice-cold toluene (25 mL) and dried in vacuo at 50° C. to obtain pure 5-(4-methyl-imidazol-1-yl)-3-trifluoromethyl-phenylamine (I). GC-MS: m/z 241, 222, 213, 200, 186, 172, 160.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
25 g
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reactant
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Quantity
125 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude product
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
crude product
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
93.4 g
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A suspension of 3-bromo-5-(trifluoromethyl)aniline (4.8 g, 20 mmol), 4-methylimidazole (1.97 g, 24 mmol), K2CO3 (3.04 g, 22 mmol), CuI (0.57 g, 3 mmol) and 8-hydroxyquinoline (0.44 g, 3 mmol) in 20 mL DMSO was stirred at 120° C. in a sealed tube under Ar2 for 16 hrs. The mixture was cooled down to 50° C. and 28% aq ammonia (10 mL) was added. The mixture was maintained at this temperature for 1 h. After cooling to rt, H2O and EtOAc were added. The aqueous layer was extracted with EtOAc (60 mL×3) and the organic layer was washed with brine, dried with Na2SO4, after filtration, the filtrate was concentrated under reduced pressure and purified by chromatography on silica gel (CH2Cl2/CH3OH 97:3) to give 2.85 g product as pale yellow solid (59.1%). 1H NMR (300 MHz, CDCl3) δ: 7.76 (1H, s), 7.01 (1H, s), 6.94 (1H, s), 6.84 (1H, s), 6.78 (1H, s), 4.11 (2H, brs), 2.29 (3H, s). LCMS: m/z [M+H]+ 242.0966.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.57 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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Reaction Step Three
Yield
59.1%

Synthesis routes and methods V

Procedure details

A suspension of 3-bromo-5-(trifluoromethyl)aniline (4.8 g, 20 mmol), 4-methylimidazole (1.97 g, 24 mmol), potassium carbonate (3.04 g, 22 mmol), CuI (0.57 g, 3 mmol), and 8-hydroxyquinoline (0.44 g, 3 mmol,) in dry DMSO (20 mL) in a pressure tube was degassed by bubbling N2 into the suspension for 10 minutes while stirring. The tube was sealed tightly. The mixture was heated at 120° C. (oil bath temperature) for 15 h. The mixture was cooled down to 45-50° C. and 14% aq. NH4OH (20 mL) was added. The mixture was maintained at this temperature for 1 h. After cooling to rt, water and ethyl acetate were added. The aqueous layer was extracted with ethyl acetate and the combined organic layers were passed through a short silica gel column to remove most of green/blue Cu salts. The filtrate was dried over sodium sulfate and concentrated on a rotavap. The crude product was recrystallized from EtOAc/hexanes, giving pure pale yellow needles. The mother liquor was concentrated and the residue was purified on silica gel column (5% methanol/methylene chloride), yielding a second crop as pale yellow needles.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.57 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.